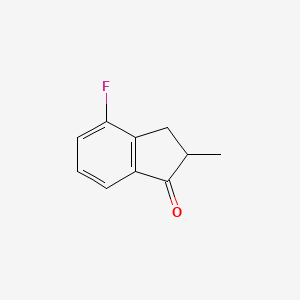

4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Description

The exact mass of the compound 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is 164.063743068 g/mol and the complexity rating of the compound is 202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJRVUCOKFAOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741322 | |

| Record name | 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52045-42-8 | |

| Record name | 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance Within Organic and Medicinal Chemistry

The scientific interest in a molecule like 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is best understood by examining its structural features in the context of drug discovery and development. The strategic incorporation of fluorine into organic molecules is a well-established method for modulating a compound's physicochemical and biological properties. nih.gov Fluorine, being the most electronegative element, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com The introduction of a fluorine atom can block metabolic pathways, thereby increasing a drug's half-life, and can enhance membrane permeability. nih.gov

Simultaneously, the dihydroindenone core is recognized as a "privileged scaffold" in medicinal chemistry. This means the structure is capable of binding to multiple biological targets, serving as a versatile framework for the development of various therapeutic agents. researchgate.net Therefore, the combination of a fluorine atom with the dihydroindenone skeleton in 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one makes it a potentially valuable building block for creating new chemical entities with tailored pharmacological profiles.

Overview of Dihydroindenone Scaffolds in Chemical Research

The 2,3-dihydro-1H-inden-1-one, or indanone, framework is a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone. This scaffold is a cornerstone in the synthesis of a wide array of biologically active compounds and functional materials. researchgate.net Research has demonstrated that indanone derivatives are potent antiviral, anti-inflammatory, antibacterial, and anticancer agents. researchgate.net

The versatility of the indanone scaffold is evident in its presence in various pharmaceuticals and clinical candidates. For instance, certain indanone derivatives are precursors to anticoagulants. researchgate.net Furthermore, this structural motif is central to the design of compounds targeting neurodegenerative diseases like Alzheimer's. researchgate.net The development of fluorinated benzylidene indanone derivatives, for example, has yielded compounds with significant antiproliferative and antiangiogenic activity, highlighting the synergy between the indanone core and fluorine substitution. nih.gov

| Indanone Derivative Class | Biological Activity / Application | Reference |

|---|---|---|

| 2-Benzylidene-1-indanones | Anticancer (cytotoxic against various cancer cell lines) | researchgate.net |

| Donepezil (contains an indanone-related core) | Acetylcholinesterase inhibitor for Alzheimer's disease treatment | nih.gov |

| Fluorinated Benzylidene Indanones | Antiproliferative, Microtubule Destabilizer, Antiangiogenic | nih.gov |

| General Indanone Derivatives | Antiviral, Antibacterial, Anti-inflammatory | researchgate.net |

Historical Development of Fluorinated Indanone Chemistry

Advanced Spectroscopic and Diffraction Analyses

Spectroscopic and diffraction techniques are fundamental to unequivocally determining the structure of a chemical compound. These methods provide detailed information about the connectivity of atoms, the molecular mass, and the three-dimensional arrangement of the molecule in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, both ¹H and ¹³C NMR would be employed to confirm its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns influenced by coupling to each other and to the fluorine atom. The protons of the five-membered ring would exhibit more complex signals in the aliphatic region, with their chemical shifts and multiplicities determined by their neighboring protons and the methyl group.

¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon atoms in the molecule. The carbonyl carbon (C=O) would be the most downfield signal (typically >190 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (J-coupling). The aliphatic carbons of the indenone ring and the methyl group would appear in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 110 - 160 | Splitting patterns influenced by F-H and H-H coupling. |

| Methine CH (C2) | 2.5 - 3.5 | 35 - 50 | A multiplet due to coupling with adjacent CH₂ and CH₃ protons. |

| Methylene (B1212753) CH₂ (C3) | 2.8 - 3.2 | 30 - 45 | Signals would likely be complex due to diastereotopicity. |

| Methyl CH₃ | 1.0 - 1.5 | 15 - 25 | A doublet, coupled to the C2 proton. |

| Carbonyl C=O | N/A | >190 | Characteristic signal for a ketone. |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. In electron ionization (EI) mode, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. For 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (C₁₀H₉FO), the expected molecular weight is approximately 164.18 g/mol .

The molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable structural information. Likely fragmentation pathways for this molecule would involve the loss of small neutral molecules or radicals.

Predicted Fragmentation Patterns

| Fragment Ion (m/z) | Proposed Neutral Loss | Structural Fragment |

|---|---|---|

| M⁺• (164) | - | Molecular Ion |

| M-15 | •CH₃ | Loss of the methyl group |

| M-28 | CO | Loss of carbon monoxide from the ketone |

X-Ray Crystallography for Solid-State Structures

X-ray crystallography provides the definitive three-dimensional structure of a molecule in a crystalline solid. If a suitable single crystal of 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one could be grown, this technique would yield precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the five-membered ring and the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, the results would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions.

Computational Chemistry and Molecular Modeling

Theoretical calculations are used to complement experimental data, providing insights into molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (the optimized geometry). scielo.org.mxscispace.com A DFT calculation, for instance using the B3LYP functional with a suitable basis set like 6-311G**, would predict bond lengths, bond angles, and dihedral angles. scispace.com These theoretical values can be compared with experimental data from X-ray crystallography to validate the computational model. The calculations would likely show the near-planarity of the aromatic ring fused to a puckered five-membered ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.com The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial for understanding a molecule's reactivity and electronic properties. irjweb.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons (nucleophilicity). For 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, the HOMO would likely be distributed over the electron-rich aromatic ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons (electrophilicity). The LUMO would be expected to be localized around the electron-withdrawing carbonyl group.

The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com Computational software can visualize the electron density distribution of these orbitals, providing a map of the most probable sites for nucleophilic and electrophilic attack.

Table of Mentioned Compounds

| Compound Name |

|---|

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Chemical Potential)

Global reactivity descriptors, derived from conceptual density functional theory (DFT), are crucial in quantifying the reactivity of a chemical species. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and chemical potential (μ), which provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Electronegativity (χ) indicates the tendency of a molecule to attract electrons. Chemical hardness (η) measures the resistance to a change in its electron distribution, with harder molecules being less reactive. The chemical potential (μ) is related to the escaping tendency of electrons from an equilibrium system. These parameters are often calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Interactive Table 1: Representative Global Reactivity Descriptors for an Indenone Derivative

| Descriptor | Formula | Representative Value (eV) |

| HOMO Energy | EHOMO | -6.8 |

| LUMO Energy | ELUMO | -1.5 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 |

| Ionization Potential | I ≈ -EHOMO | 6.8 |

| Electron Affinity | A ≈ -ELUMO | 1.5 |

| Electronegativity | χ = (I + A) / 2 | 4.15 |

| Chemical Hardness | η = (I - A) / 2 | 2.65 |

| Chemical Potential | μ = -(I + A) / 2 | -4.15 |

| Global Electrophilicity | ω = μ2 / (2η) | 3.25 |

Note: The values presented are illustrative and based on typical DFT calculation results for structurally related compounds.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The electrophilicity index (ω) provides a measure of the energy lowering of a molecule when it is saturated with electrons from the external environment.

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) surface mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of a molecule.

Different colors on the MESP map represent different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, the MESP surface would reveal key features. The oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), making it a likely site for interaction with electrophiles or for hydrogen bonding. The fluorine atom, due to its high electronegativity, will also contribute to negative potential regions. researchgate.net Conversely, the hydrogen atoms of the aromatic ring and the aliphatic chain would exhibit positive potential (blue or green). researchgate.net Such maps are crucial for predicting intermolecular interactions and the initial steps of a chemical reaction.

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be achieved through rotation about single bonds and the relative energies of these conformers. rsc.org

For 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, the puckering of the five-membered dihydroindene ring and the orientation of the methyl group are key conformational variables. The fluorine substituent can also influence the conformational preferences through stereoelectronic effects. nih.govnih.gov

Theoretical calculations can be used to map the potential energy surface (PES) as a function of specific dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them. The energy difference between conformers determines their relative populations at a given temperature.

Interactive Table 2: Illustrative Conformational Energy Data for a 2-Methyl-Substituted Indenone

| Conformer | Dihedral Angle (C1-C2-C(CH3)-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Equatorial-like | ~175° | 0.00 | 73.1 |

| Axial-like | ~55° | 0.65 | 26.9 |

Note: The data presented is a hypothetical representation to illustrate the outcome of a conformational analysis.

Understanding the energy landscape provides critical information for drug design and mechanistic studies, as the molecule may need to adopt a specific, higher-energy conformation to bind to a biological target or to undergo a particular reaction. mdpi.com

Chemical Reactivity and Derivatization Strategies of 4 Fluoro 2 Methyl 2,3 Dihydro 1h Inden 1 One Core

Functional Group Transformations

The primary sites for functional group transformations within 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one are the carbonyl group and the α-methylene protons. The ketone functionality can undergo a variety of classical reactions such as reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing moieties, and olefination reactions like the Wittig reaction to form carbon-carbon double bonds at the C1 position.

Furthermore, the protons on the carbon atom adjacent to the carbonyl group (α-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate is a key intermediate that can participate in a range of alkylation and acylation reactions, allowing for the introduction of various substituents at the C2 position. The methyl group at the C2 position also influences the reactivity and stereoselectivity of these transformations.

Introduction of Diverse Substituents for Structural Diversification

A key strategy for exploring the chemical space around the 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one scaffold is the introduction of diverse substituents. This is typically achieved through reactions that target the active methylene (B1212753) group adjacent to the carbonyl function.

Chalcone (B49325) Derivatization of the Dihydroindenone Moiety

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds synthesized through the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base or acid catalyst. nih.gov The active methylene group in 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one can participate in such condensations with various aromatic aldehydes to yield 2-benzylidene-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one derivatives. This reaction effectively appends a new aromatic ring to the indanone core via an α,β-unsaturated ketone system.

The general reaction involves the deprotonation of the α-carbon of the indanone by a base, followed by nucleophilic attack on the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration leads to the formation of the conjugated chalcone structure. The choice of aromatic aldehyde allows for the introduction of a wide variety of substituents, thereby enabling the synthesis of a library of chalcone derivatives. These derivatives have been a subject of interest due to their diverse biological activities. researchgate.net

Table 1: Examples of Reagents for Chalcone Derivatization

| Reagent Type | Specific Example |

|---|---|

| Aromatic Aldehyde | Benzaldehyde |

| Aromatic Aldehyde | 4-Chlorobenzaldehyde |

| Aromatic Aldehyde | 4-Methoxybenzaldehyde |

| Base Catalyst | Sodium Hydroxide |

| Base Catalyst | Potassium Hydroxide |

Thiosemicarbazone Derivatization

The carbonyl group of 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a prime site for derivatization through condensation with nitrogen-containing nucleophiles. One such important class of derivatives is the thiosemicarbazones, which are formed by the reaction of the ketone with thiosemicarbazide (B42300). nih.gov This reaction typically proceeds under mild acidic conditions, which catalyze the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon, followed by dehydration to form the C=N bond of the thiosemicarbazone.

The resulting thiosemicarbazone derivatives are characterized by the presence of a C=N-NH-C(=S)NH2 moiety. This functional group is known to be an excellent chelating agent for metal ions and has been extensively studied for its wide range of biological activities. The modular nature of this synthesis allows for the use of substituted thiosemicarbazides, enabling further structural diversification.

Table 2: Reagents for Thiosemicarbazone Formation

| Reagent | Role |

|---|---|

| Thiosemicarbazide | Forms the core thiosemicarbazone structure |

| 4-Phenylthiosemicarbazide | Introduces a phenyl substituent on the thiosemicarbazone |

| Acetic Acid | Catalyst |

Formation of Pyrazole (B372694) and Pyrazol-1-one Fused Systems (e.g., Indeno[1,2-c]pyrazol-4(1H)-ones)

The indanone scaffold can be utilized as a building block for the construction of fused heterocyclic systems. A notable example is the synthesis of indeno[1,2-c]pyrazol-4(1H)-ones. This transformation typically involves a multi-step sequence, often starting with the formation of a chalcone derivative as described in section 4.2.1. The resulting 2-benzylidene-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one can then undergo a cyclization reaction with hydrazine (B178648) or its derivatives. digitellinc.com

The reaction with hydrazine hydrate, for instance, leads to the formation of a pyrazoline intermediate, which can subsequently be oxidized to the corresponding pyrazole. Alternatively, reaction with substituted hydrazines can directly yield N-substituted indeno[1,2-c]pyrazole derivatives. The regioselectivity of the cyclization is an important consideration in these syntheses. The use of different hydrazine derivatives allows for the introduction of various substituents on the pyrazole ring, further expanding the structural diversity of the resulting fused systems. These fused polycyclic molecules are of significant interest in medicinal chemistry. beilstein-journals.org

Table 3: Reagents for Indeno[1,2-c]pyrazole Formation

| Reagent | Purpose |

|---|---|

| Aromatic Aldehyde | Precursor for chalcone formation |

| Hydrazine Hydrate | For the formation of the pyrazole ring |

| Phenylhydrazine | For the formation of N-phenyl substituted pyrazole ring |

| Acetic Acid | Catalyst |

Urea-Based Modifications

While direct urea-based modifications on the 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one core are not extensively documented in readily available literature, the synthesis of urea (B33335) and thiourea (B124793) derivatives of related heterocyclic and aromatic systems is a well-established strategy in medicinal chemistry. nih.govtubitak.gov.tr These modifications are typically introduced by reacting an amino-functionalized precursor with an isocyanate or isothiocyanate.

To achieve urea-based modifications of the indanone scaffold, it would first be necessary to introduce an amino group. This could be accomplished through various synthetic routes, such as reductive amination of the ketone or conversion of a carboxylic acid derivative of the indanone. Once the amino-indan-1-one is obtained, it can be readily reacted with a variety of isocyanates or isothiocyanates to yield the corresponding urea or thiourea derivatives. This approach allows for the incorporation of a diverse range of substituents, which can significantly influence the physicochemical properties and biological activity of the resulting molecules. mdpi.com

Table 4: Potential Reagents for Urea-Based Modifications (following amination)

| Reagent Type | Specific Example |

|---|---|

| Isocyanate | Phenyl isocyanate |

| Isocyanate | Ethyl isocyanate |

| Isothiocyanate | Methyl isothiocyanate |

| Isothiocyanate | Allyl isothiocyanate |

Regioselective and Chemoselective Reactions

The presence of multiple reactive sites in 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one and its derivatives necessitates careful control over reaction conditions to achieve regioselectivity and chemoselectivity.

Regioselectivity refers to the preferential reaction at one of two or more possible sites. In the context of the indanone core, regioselectivity is particularly relevant in reactions involving the aromatic ring, such as electrophilic aromatic substitution. The fluorine atom and the annulated ring system will direct incoming electrophiles to specific positions on the benzene (B151609) ring. Furthermore, in alkylation reactions of the indanone enolate, the formation of C-alkylated versus O-alkylated products is a matter of regioselectivity that can be influenced by the choice of base, solvent, and electrophile. beilstein-journals.org

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. For instance, in a molecule containing both a ketone and an ester, a chemoselective reducing agent might reduce the ketone without affecting the ester. In the case of 2-benzylidene-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (a chalcone derivative), a chemoselective reduction could target the carbon-carbon double bond of the enone system while leaving the carbonyl group intact, or vice versa. The choice of reducing agent (e.g., NaBH4, catalytic hydrogenation) and reaction conditions will determine the outcome of such a transformation. nih.gov

Mechanistic Studies of Biological Activities of Fluorinated Dihydroindenone Compounds in Vitro/cellular Level

Cellular Pathway Modulation

Apoptosis Induction Pathways (e.g., Caspase Activation)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents, particularly in oncology. One of the primary pathways for executing apoptosis involves a family of cysteine proteases known as caspases. nih.gov The activation of these caspases occurs in a cascade, leading to the systematic dismantling of the cell.

Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). nih.gov Initiator caspases are activated by pro-apoptotic signals, and they, in turn, cleave and activate the executioner caspases. nih.gov Caspase-3 is considered a key executioner caspase, responsible for cleaving numerous cellular substrates, which results in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and chromatin condensation. nih.gov

In the context of fluorinated dihydroindenone compounds, their potential to induce apoptosis would likely be investigated through their ability to trigger these caspase cascades. Studies would typically measure the activity of key caspases, such as caspase-3 and caspase-9, in cancer cell lines following treatment with the compound. An increase in the expression and activity of these caspases would indicate the involvement of the caspase-dependent apoptotic pathway. nih.gov For instance, the activation of caspase-9 is linked to the intrinsic (mitochondrial) pathway of apoptosis, often triggered by cellular stress, while caspase-8 activation is a hallmark of the extrinsic (death receptor-mediated) pathway. nih.gov

| Caspase | Function | Apoptosis Pathway |

|---|---|---|

| Caspase-3 | Executioner caspase; cleaves cellular substrates to carry out apoptosis. nih.gov | Common to both pathways |

| Caspase-7 | Executioner caspase; works in concert with Caspase-3. nih.gov | Common to both pathways |

| Caspase-8 | Initiator caspase; activated by death receptor signaling. nih.gov | Extrinsic Pathway |

| Caspase-9 | Initiator caspase; activated by the apoptosome following mitochondrial stress. nih.gov | Intrinsic Pathway |

Inhibition of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6)

Chronic inflammation is a key driver of various pathologies, including autoimmune diseases and cancer. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are central mediators in the inflammatory process. nih.govnih.gov The blockade of these cytokines has become a successful therapeutic strategy in medicine. nih.gov

Compounds like 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one may be evaluated for their anti-inflammatory potential by measuring their ability to suppress the production and release of TNF-α and IL-6 from immune cells (e.g., macrophages or peripheral blood mononuclear cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS). A significant reduction in the levels of these cytokines would suggest a potent anti-inflammatory activity. Pro-inflammatory cytokines are known to induce a range of cellular responses, including the induction of apoptosis in certain cell types. nih.gov

| Cytokine | Primary Function in Inflammation |

|---|---|

| TNF-α (Tumor Necrosis Factor-alpha) | A central regulator of inflammation, involved in systemic inflammation and the acute phase response. nih.gov |

| IL-6 (Interleukin-6) | Plays a critical role in the acute phase response and the transition from acute to chronic inflammation. nih.gov |

| IL-1 (Interleukin-1) | Mediates a wide range of inflammatory responses and is involved in autoimmune diseases. nih.govnih.gov |

Hypoxia-Inducible Factor (HIF) Pathway Modulation (e.g., HIF-2α)

The Hypoxia-Inducible Factor (HIF) pathway is a critical cellular signaling pathway that responds to low oxygen levels (hypoxia). The HIF transcription factors are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (ARNT). nih.gov In many cancers, particularly clear cell renal cell carcinoma (ccRCC), the HIF-2α isoform is a key oncogenic driver. acs.org

Small molecule inhibitors targeting the HIF-2α/ARNT dimerization interface have emerged as a promising therapeutic strategy. nih.govnih.gov These inhibitors bind to an internal pocket within the PAS-B domain of the HIF-2α subunit, disrupting its interaction with ARNT and thereby inhibiting the transcription of downstream target genes involved in tumor growth and angiogenesis. nih.govacs.org Research into indanol-based compounds has shown that modifications, including fluorination, can influence their metabolic stability and potency as HIF-2α inhibitors. acs.org For example, fluorination at specific positions on the indanol core has been explored to block sites of metabolic glucuronidation, thereby improving the pharmacokinetic profile of the inhibitor. acs.org

Retinoic Acid-Related Orphan Nuclear Receptor Gamma T (RORγt) Antagonism

The Retinoic acid-related orphan nuclear receptor gamma t (RORγt) is a transcription factor that is considered a master regulator of T helper 17 (Th17) cells. nih.govnih.gov Th17 cells are crucial for host defense against certain pathogens but are also key drivers of inflammation in numerous autoimmune diseases, such as psoriasis and rheumatoid arthritis. nih.gov They exert their effects primarily through the production of pro-inflammatory cytokines, including IL-17. nih.gov

Targeting RORγt with small-molecule antagonists or inverse agonists can inhibit Th17 cell differentiation and function, thereby suppressing the production of IL-17 and reducing inflammation. nih.gov This makes RORγt an attractive therapeutic target for autoimmune and inflammatory disorders. nih.gov The development of novel chemical scaffolds, potentially including fluorinated dihydroindenones, as RORγt antagonists is an active area of research. The goal is to identify compounds that can effectively modulate the function of RORγt and interfere with Th17-mediated inflammation. nih.govnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Influence of Fluorine Substitution on Biological Activity and Pharmacokinetic Properties (Lipophilicity, Metabolic Stability)

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's properties. researchgate.netnih.gov Fluorine's unique characteristics—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can significantly impact a compound's biological activity, lipophilicity, and metabolic stability. researchgate.netnih.gov

Replacing a hydrogen or a hydroxyl group with fluorine generally increases a molecule's lipophilicity (measured as logP or logD), which can enhance membrane permeability and cellular uptake. researchgate.netbrighton.ac.uk However, the effect is highly context-dependent and can be influenced by the surrounding electronic environment. brighton.ac.uknih.gov Fluorination can also block sites of metabolic oxidation. The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s, which can increase the metabolic stability and half-life of a compound. researchgate.net

| Property | General Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Lipophilicity (logP/logD) | Generally increases. researchgate.netbrighton.ac.uk | Fluorine is more lipophilic than hydrogen; replacement of polar groups like -OH with -F reduces hydrogen bonding capacity. researchgate.netbrighton.ac.uk |

| Metabolic Stability | Often increases. researchgate.net | The carbon-fluorine bond is very strong and resistant to enzymatic cleavage, blocking sites of metabolism. researchgate.net |

| Acidity/Basicity (pKa) | Can be significantly altered. | Fluorine is a strong electron-withdrawing group, which can increase the acidity of nearby protons. nih.gov |

| Binding Affinity | Can increase or decrease. nih.gov | Fluorine can participate in favorable interactions with protein targets (e.g., hydrogen bond acceptance) but can also lead to unfavorable steric or electronic clashes. nih.gov |

Impact of Substituent Position and Nature on Activity Profiles

The biological activity of a molecule is critically dependent on its three-dimensional structure and the specific arrangement of its functional groups. Structure-activity relationship (SAR) studies explore how changes in the structure of a compound, such as the position and nature of substituents, affect its biological activity. nih.gov

The position of a substituent on an aromatic ring (ortho, meta, or para) can have a profound impact on the molecule's interaction with its biological target. mdpi.comnih.gov For instance, a group at the para position might fit into a deep hydrophobic pocket in a receptor, while the same group at the ortho position might cause a steric clash. Similarly, the electronic properties of a substituent (electron-donating vs. electron-withdrawing) can influence the reactivity and binding properties of the entire molecule. nih.govresearchgate.net Electron-withdrawing groups, like a nitro or fluoro group, can alter the charge distribution across the molecule, affecting its ability to form hydrogen bonds or other electrostatic interactions with a target protein. nih.govnih.gov These principles are fundamental to the iterative process of drug design, where SAR data guides the synthesis of new analogs with improved potency and selectivity. nih.gov

Rational Design Principles for Enhanced Biological Potency

The rational design of fluorinated dihydroindenone compounds, including 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, is a strategic process aimed at optimizing their biological activity. This process is guided by an understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. Key to this is the strategic placement of substituents on the indenone core to modulate factors such as binding affinity, selectivity, and pharmacokinetic properties.

The introduction of a fluorine atom, as seen in 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, is a common strategy in medicinal chemistry to enhance biological potency. nih.gov Fluorine's high electronegativity and small size can lead to favorable changes in a molecule's properties. nih.gov For instance, the fluorine atom can alter the electronic properties of the aromatic ring, influencing its interaction with target proteins. It can also form hydrogen bonds and other non-covalent interactions, which can enhance binding affinity. Furthermore, the introduction of fluorine can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of the compound.

The position of the fluorine atom on the aromatic ring is a critical determinant of its effect on biological activity. The specific placement at the 4-position in 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one would have been rationally selected based on SAR studies of related compounds. These studies systematically explore how substitutions at different positions on the indenone scaffold affect biological activity. For example, in the development of inhibitors for various enzymes, the position of a halogen substituent can significantly impact potency and selectivity.

The methyl group at the 2-position of the dihydroindenone ring also plays a crucial role in the rational design of these compounds. This substitution can influence the conformation of the five-membered ring, which in turn can affect how the molecule fits into the binding site of a target protein. The size and lipophilicity of the methyl group can also contribute to hydrophobic interactions within the binding pocket, potentially increasing binding affinity. SAR studies on related 1-indanone (B140024) derivatives have shown that substitution at the 2-position can be critical for biological activity. For instance, in a series of 1-indanone α1-adrenoceptor antagonists, modifications at this position were explored to optimize potency. nih.gov

To illustrate the principles of rational design, the following table summarizes hypothetical SAR data for a series of dihydroindenone derivatives, demonstrating how substitutions at key positions could influence inhibitory activity against a generic kinase.

| Compound | R1 (Position 4) | R2 (Position 2) | IC50 (nM) |

|---|---|---|---|

| 1 | H | H | 500 |

| 2 | F | H | 150 |

| 3 | Cl | H | 200 |

| 4 | H | CH3 | 400 |

| 5 (4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one) | F | CH3 | 50 |

| 6 | F | C2H5 | 80 |

This hypothetical data illustrates that the fluorine substitution at R1 (Compound 2 vs. 1) and the methyl substitution at R2 (Compound 4 vs. 1) both individually improve potency. However, the combination of both substituents in Compound 5 (4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one) results in a synergistic effect, leading to a significantly more potent compound. This exemplifies a key principle of rational drug design: the iterative and combinatorial optimization of substituents to achieve the desired biological activity.

Biological Target Identification and Validation Research for 4 Fluoro 2 Methyl 2,3 Dihydro 1h Inden 1 One Analogues

Proteomic and Interactomic Approaches

Proteomic and interactomic strategies offer a global and unbiased view of the cellular proteins that physically interact with a small molecule. These methods are invaluable for novel target discovery when the mechanism of action is unknown. A common chemical proteomics approach involves immobilizing an analogue of the compound of interest onto a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with cell lysates, allowing proteins that bind to the compound to be "pulled down" and subsequently identified by mass spectrometry.

Another powerful technique is thermal proteome profiling (TPP), which measures changes in the thermal stability of thousands of proteins in response to ligand binding. nih.gov The principle is that a protein's melting point will increase upon binding to a stabilizing ligand. By comparing the proteome-wide thermal stability profiles of cells treated with the compound versus untreated cells, specific targets can be identified. nih.gov While these methods have not yet been extensively reported for 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one analogues, they represent a crucial future direction to map their interactome and uncover novel biological targets.

Genetic Knockdown/Knockout Studies in Model Systems

Once a putative protein target has been identified through proteomic or computational methods, genetic approaches are the gold standard for validating its role in mediating the compound's biological effects. Techniques such as RNA interference (RNAi) for gene knockdown or CRISPR-Cas9 for complete gene knockout can be used in cellular or animal models to reduce or eliminate the expression of the candidate target protein. nih.govhorizondiscovery.com

If the target is genuine, its genetic depletion should phenocopy the effects of treating the model system with the compound. nih.gov For instance, if an inden-1-one analogue is found to inhibit cell proliferation and its putative target is Protein X, then knocking out the gene for Protein X should also result in decreased cell proliferation. Conversely, cells in which the target gene has been knocked out should display resistance to the compound, as the molecule no longer has its target to act upon. These genetic validation studies are crucial for confirming that the identified protein is not just a binding partner but is functionally relevant to the compound's mechanism of action. nih.gov

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interactions between a small molecule and a potential protein target at an atomic level. ajchem-a.com Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. researchgate.net This approach has been widely applied to inden-1-one and related indanone derivatives to explore their binding potential against various therapeutic targets.

For example, computational studies have investigated indanone derivatives as potential inhibitors of Cereblon (an E3 ubiquitin ligase component), the SARS-CoV-2 main protease (Mpro), and the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. ajchem-a.comnih.govnih.gov These in silico analyses help to prioritize compounds for synthesis and biological testing and provide insights into the specific amino acid residues involved in the binding interaction.

Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. nih.govresearchgate.net These simulations provide valuable information on the conformational changes and the dynamic behavior of the complex, further validating the docking predictions. researchgate.net The table below summarizes findings from several computational studies on indanone and its analogues, highlighting the predicted binding affinities for various protein targets.

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Indane-1,3-dione derivative (Compound 11) | Mycobacterium tuberculosis InhA | -10.38 | Molecular Docking |

| Indeno[1,2-b]pyrrol-4(1H)-one derivative (Compound 5f) | SARS-CoV-2 Mpro (PDB: 6W63) | -7.28 | Molecular Docking |

| Indanedione derivative (DHFO) | Cereblon (CRBN) | -163.16 kJ/mol (MM/PBSA) | Molecular Dynamics (MM/PBSA) |

| 1H-Indazole derivative (BDF) | Cyclooxygenase-2 (COX-2) | -9.11 | Molecular Docking |

| Spiro[indene-2,2'- ajchem-a.comnih.govacs.orgoxathiazine]-1,3-dione derivative | B-DNA | -8.6 to -9.7 | Molecular Docking |

In Vitro Biological Activity Spectrum and Preclinical Evaluation of Fluorinated Dihydroindenones

Antimicrobial Activity Assessment (Bacterial and Fungal Strains)

Indanone derivatives have been investigated for their ability to combat various microbial pathogens, including both bacteria and fungi. The incorporation of a fluorine atom can further enhance this activity.

Antibacterial Efficacy (Gram-Negative and Gram-Positive Bacteria: E. coli, P. vulgaris, S. aureus, B. subtilis)

Studies on various indanone derivatives have shown encouraging results against a spectrum of bacteria. For instance, a series of isoxazole (B147169) fused 1-indanone (B140024) derivatives demonstrated in vitro antibacterial activity against Escherichia coli (a Gram-negative bacterium) and Bacillus subtilis (a Gram-positive bacterium). While specific minimum inhibitory concentration (MIC) values for 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one are not available, the general activity of the indanone class suggests potential efficacy. The structural features of these compounds, including the planar indanone core, are thought to contribute to their interaction with bacterial targets.

Antibacterial Activity of Indanone Derivatives

| Bacterial Strain | Gram Staining | Observed Activity of Related Indanones | Specific Data for 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |

|---|---|---|---|

| Escherichia coli | Gram-Negative | Active | Not Available |

| Proteus vulgaris | Gram-Negative | Data Not Available | Not Available |

| Staphylococcus aureus | Gram-Positive | Active | Not Available |

| Bacillus subtilis | Gram-Positive | Active | Not Available |

Antifungal Efficacy (A. niger, C. albicans)

The antifungal potential of indanone derivatives has also been a subject of investigation. Research has shown that certain isoxazole fused 1-indanone derivatives exhibit antifungal activity against Aspergillus niger. mdpi.com The presence of the indanone scaffold is considered a key contributor to this activity. Although specific data for 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one against A. niger and Candida albicans is not documented in the available literature, the general antifungal properties of the compound class are noteworthy.

Antifungal Activity of Indanone Derivatives

| Fungal Strain | Observed Activity of Related Indanones | Specific Data for 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |

|---|---|---|

| Aspergillus niger | Active | Not Available |

| Candida albicans | Data Not Available | Not Available |

Biofilm Disruption Studies

Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics. While direct studies on the biofilm disruption properties of 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one are not available, research into related chemical structures offers some insights. The ability of small molecules to interfere with biofilm formation is a critical area of antimicrobial research. The planar structure of the indanone ring system could potentially interact with bacterial signaling pathways or the extracellular matrix, thereby disrupting biofilm integrity. However, without specific experimental data, this remains a hypothesis.

Anticancer Activity against Established Cell Lines

The anticancer potential of indanone derivatives has been a significant area of research, with several compounds demonstrating cytotoxicity against various cancer cell lines.

Cytotoxicity and Antiproliferative Assays (e.g., MDA-MB-231, HepG2, MCF-7, MDA-468, B16F10)

Research on a fluorinated benzylidene indanone has demonstrated its antiproliferative activity. This compound was found to act as a microtubule destabilizer, inducing a G2/M phase arrest in MCF-7 breast cancer cells. nih.gov Furthermore, it exhibited an antiangiogenic effect by down-regulating Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-α (HIF-α) in these cells. nih.gov While this study was not on 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one specifically, it highlights the potential of the fluorinated indanone scaffold in cancer therapy. Other studies have also reported the cytotoxic effects of various indanone derivatives against human breast cancer cell lines such as MDA-MB-231 and MCF-7, as well as liver cancer cells like HepG2. brieflands.comnih.gov

Cytotoxicity of Related Indanone Derivatives Against Cancer Cell Lines

| Cell Line | Cancer Type | Observed Activity of Related Indanones | Specific Data for 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |

|---|---|---|---|

| MDA-MB-231 | Breast Cancer | Active | Not Available |

| HepG2 | Liver Cancer | Active | Not Available |

| MCF-7 | Breast Cancer | Active | Not Available |

| MDA-468 | Breast Cancer | Data Not Available | Not Available |

| B16F10 | Melanoma | Data Not Available | Not Available |

Colony Formation Inhibition

The ability of a compound to inhibit the colony formation of cancer cells is a key indicator of its potential as an anticancer agent. This assay assesses the long-term proliferative capacity of single cancer cells. While direct evidence for 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is lacking, studies on other small molecules have demonstrated the utility of this assay in preclinical evaluation. For instance, acetazolamide, a carbonic anhydrase inhibitor, has been shown to reduce the colony formation ability of human colorectal cancer cells in a dose-dependent manner. This suggests that if 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one possesses antiproliferative properties, it would likely also inhibit colony formation.

Anti-angiogenic Potency (In Vitro Models)

There is no specific data available from in vitro models to assess the anti-angiogenic potency of 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making anti-angiogenic compounds a key area of cancer research. mdpi.comnih.gov Standard in vitro assays to evaluate anti-angiogenic activity include the tube formation assay, cell migration assay, and proliferation assay using human umbilical vein endothelial cells (HUVECs). nih.govplos.orgukm.my However, no studies have been published that apply these models to 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one.

Antiviral Activity Evaluation (e.g., HIV, Enterovirus A71)

Detailed evaluations of the antiviral activity of 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one against Human Immunodeficiency Virus (HIV) and Enterovirus A71 (EV-A71) have not been reported in the available scientific literature. EV-A71 is a significant pathogen that can cause hand, foot, and mouth disease, which can sometimes lead to severe neurological complications. nih.govresearchwithrutgers.comnih.gov The development of antivirals for EV-A71 is an area of active research, with various compounds being screened for their efficacy. mdpi.comresearchgate.netresearchgate.net Similarly, the search for novel HIV inhibitors is ongoing. csic.es However, specific data, such as EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values, for 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one against these viruses are not available.

Anti-inflammatory Activity Profiling

There is no specific in vitro data profiling the anti-inflammatory activity of 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one. The anti-inflammatory potential of various indanone derivatives has been explored, often targeting key inflammatory mediators and pathways. researchgate.netnih.govnih.govmdpi.com In vitro models for assessing anti-inflammatory activity typically involve measuring the inhibition of pro-inflammatory cytokines, enzymes like cyclooxygenase (COX), or signaling pathways such as NF-κB in cell-based assays. nih.govpensoft.netresearchgate.net Despite the interest in this class of compounds, specific studies detailing the anti-inflammatory profile of 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one are absent from the current body of scientific literature.

Future Directions and Translational Research Potential Non Clinical

Development of Novel Fluorinated Indanone Libraries for Screening

The systematic exploration of chemical space around the 4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one core is a critical step in identifying new lead compounds. Modern synthetic strategies, such as combinatorial chemistry and diversity-oriented synthesis, are essential for this endeavor. openaccessjournals.com These approaches allow for the rapid generation of large libraries of structurally related analogs by systematically varying substituents on the indanone scaffold. openaccessjournals.com

High-throughput screening (HTS) of these libraries against a wide range of biological targets can then efficiently identify initial "hits." openaccessjournals.comresearchgate.net Methodologies like parallel synthesis, where multiple compounds are synthesized simultaneously, can significantly accelerate the creation of these libraries. openaccessjournals.com The development of efficient protocols for modifying the indanone core is crucial for building diverse carbo- and heterocyclic fused compounds. nih.gov

Key synthetic strategies for library development could include:

Modification of the Aromatic Ring: Introducing various substituents (e.g., methoxy, nitro, amino groups) at other positions of the benzene (B151609) ring to probe interactions with target proteins.

Variation at the 2-position: Replacing the methyl group with other alkyl or functional groups to explore the steric and electronic requirements of the binding pocket.

Derivatization of the Ketone: Converting the ketone to other functional groups like oximes, hydrazones, or amines to create new interaction points.

The table below outlines potential synthetic approaches for generating diverse fluorinated indanone libraries.

| Synthetic Approach | Description | Potential Diversity | Key Reactions |

| Parallel Synthesis | Simultaneous synthesis of multiple analogs in a spatially separated manner (e.g., in a multi-well plate format). | High number of individual, purified compounds. | Friedel-Crafts acylation, Knoevenagel condensation, Suzuki-Miyaura cross-coupling. researchgate.net |

| Combinatorial Chemistry | Systematic combination of a set of building blocks to create a large library of compounds. | Very large number of compounds, often as mixtures. | Solid-phase synthesis, split-and-pool techniques. openaccessjournals.com |

| Diversity-Oriented Synthesis | Synthesis of structurally complex and diverse molecules from simple starting materials, aiming to cover a broad chemical space. | High structural and stereochemical complexity. | Cascade reactions, multicomponent reactions. nih.govrsc.org |

These libraries can then be screened to identify compounds with desired activities, providing starting points for further optimization.

Application in Chemical Probe Development

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in cellular or in vivo systems. nih.gov The 4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one scaffold serves as an excellent starting point for the design of such probes due to its compact structure and the presence of fluorine, which can be useful for biophysical studies like ¹⁹F-NMR. ljmu.ac.uk

Developing a chemical probe from this scaffold would involve strategically modifying the structure to incorporate:

A Reporter Tag: A fluorescent group, a biotin (B1667282) molecule, or a clickable alkyne/azide can be appended to a non-critical position on the indanone core. This allows for visualization, pull-down experiments, and identification of binding partners. ljmu.ac.uk

A Reactive Group: For target identification, a photo-reactive group (e.g., diazirine or benzophenone) can be incorporated. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its isolation and identification.

The goal is to create a probe that retains the binding affinity and selectivity of the parent compound while enabling further biochemical analysis. mdpi.com Such probes would be invaluable tools for elucidating the mechanism of action of bioactive fluorinated indanones and identifying their direct molecular targets within the cell.

Advanced Drug Design Paradigms for Optimized Fluorinated Dihydroindenones

Once an initial hit is identified from library screening, advanced drug design strategies are employed to optimize its properties into a potential drug candidate. For derivatives of 4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, these paradigms are crucial for enhancing potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: SAR involves systematically modifying the structure of the lead compound and assessing the impact on its biological activity. drugdesign.org This process helps to identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve other properties. neuro-zone.com For fluorinated indanones, SAR studies would focus on the effects of the fluorine atom's position, the nature of the substituent at the 2-position, and substitutions on the aromatic ring. nih.govnih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's characteristics. spirochem.comcambridgemedchemconsulting.com The fluorine atom itself is often used as a bioisostere for a hydrogen atom or a hydroxyl group, which can block metabolic oxidation at that site and improve metabolic stability. cambridgemedchemconsulting.comselvita.com Other potential bioisosteric replacements for this scaffold are shown in the table below. researchgate.netnih.gov

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Ketone (C=O) | Oxime (=N-OH), Hydrazone (=N-NH₂) | Alter hydrogen bonding potential, modulate polarity. |

| Fluorine (-F) | Cyano (-CN), Hydroxyl (-OH), Hydrogen (-H) | Modulate electronegativity, polarity, and metabolic stability. cambridgemedchemconsulting.comresearchgate.net |

| Methyl (-CH₃) | Ethyl (-CH₂CH₃), Cyclopropyl | Explore steric limits of the binding pocket, improve metabolic stability. |

| Benzene Ring | Pyridine, Thiophene | Introduce heteroatoms to alter solubility, polarity, and potential for new interactions. |

Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments (typically with a molecular weight under 300 Da) are screened for weak binding to a biological target. nih.gov The indanone core could serve as such a fragment. Once a binding fragment is identified, it is gradually built upon or linked with other fragments to create a more potent lead compound. nih.govmdpi.com This approach allows for a more efficient exploration of the chemical space required for optimal binding.

Exploration of New Therapeutic Areas (Based on Mechanistic Insights)

The indanone scaffold is a "privileged structure" found in numerous bioactive molecules. nih.gov Derivatives have shown promise in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease, often by inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.govresearchgate.netbohrium.com The existing knowledge of these mechanisms provides a rational basis for exploring new therapeutic applications for fluorinated indanones.

Neurodegenerative Diseases: Beyond Alzheimer's and Parkinson's, other neurological conditions involving cholinergic or monoaminergic deficits could be targeted. researchgate.net The ability of indanones to act as multi-target-directed ligands, for instance by inhibiting both AChE and amyloid-beta aggregation, is a particularly attractive property for complex diseases. researchgate.netacs.org

Oncology: Some indanone derivatives have demonstrated cytotoxic activity against various human cancer cell lines. nih.govbeilstein-journals.org Mechanistic studies could reveal that these compounds inhibit specific kinases or other proteins crucial for cancer cell proliferation, opening up avenues for cancer therapy.

Infectious Diseases: The indanone core has also been associated with antiviral and antibacterial activities. nih.govnih.gov By understanding which viral or bacterial enzymes are inhibited, new classes of anti-infective agents based on the 4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one scaffold could be developed.

The key is to move from phenotypic observations (e.g., "kills cancer cells") to a detailed mechanistic understanding, which can then guide the rational application of these compounds to other diseases driven by the same biological pathways.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-learn cycle. These computational tools can be powerfully applied to the development of novel drugs based on the 4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one scaffold.

Predictive ADMET Modeling: A major cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). nih.gov AI/ML models can be trained on large datasets of chemical structures and their associated ADMET properties to predict these characteristics for novel, unsynthesized compounds. audreyli.comsimulations-plus.commdpi.com This allows chemists to prioritize the synthesis of molecules that are more likely to have favorable drug-like properties.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. By providing the model with the desired properties (e.g., high affinity for a specific target, good predicted solubility) and perhaps using the fluorinated indanone core as a starting point, these algorithms can propose novel structures that chemists can then synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build sophisticated QSAR models that go beyond traditional SAR analysis. These models can identify complex, non-linear relationships between a molecule's structural features and its biological activity, providing deeper insights for designing more potent compounds.

By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space and focus resources on synthesizing compounds with the highest probability of success, ultimately accelerating the journey from an initial hit to a viable drug candidate.

Q & A

Q. What are the common synthetic routes for preparing 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one?

The compound is typically synthesized via acid-catalyzed aldol condensation (e.g., reacting fluorinated benzaldehyde derivatives with substituted indanones) . For fluorinated derivatives, direct fluorination using methods like visible light-mediated C(sp³)-H fluorination has been reported, where benzoate catalysts enable selective fluorination at specific positions . Reaction optimization often involves monitoring fluorination efficiency via ¹⁹F NMR to track regioselectivity and yield .

Q. How is purification and structural validation performed for this compound?

Purification commonly employs recrystallization from solvents like ethanol or methanol . Purity validation uses HPLC (>95% purity threshold) and structural confirmation via ¹H/¹³C NMR and mass spectrometry . For crystalline derivatives, X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities, particularly for spiro or fused-ring systems .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

Q. What safety protocols are recommended for handling fluorinated indanones?

- Use spark-proof tools and explosion-proof equipment to avoid ignition .

- Wear impervious gloves , EN 166-compliant goggles , and fire-resistant lab coats .

- Store in dry, ventilated areas away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How do structural modifications influence biological activity (e.g., anticancer or antimicrobial effects)?

- Substituent positioning : Fluorine at the 4-position enhances metabolic stability, while methyl groups at C2 improve lipophilicity for CNS penetration .

- Benzylidene substituents : Electron-withdrawing groups (e.g., -CF₃) on the benzylidene ring increase cytotoxicity by disrupting tubulin polymerization .

- Validation : SAR studies require in vitro assays (e.g., MTT for cytotoxicity) paired with molecular docking to map interactions with targets like FAK or JAK2 .

Q. How can computational methods optimize the design of fluorinated indanone derivatives?

- DFT calculations (B3LYP/6-31G(d,p)) predict electronic properties (HOMO-LUMO gaps, electrophilicity) to prioritize synthetically feasible candidates .

- Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for rational fluorination or functionalization .

- MD simulations assess binding stability with proteins (e.g., carbonic anhydrase II) to refine selectivity .

Q. How to resolve contradictions in fluorination yields reported across studies?

Discrepancies arise from:

- Regioselectivity : Competing fluorination at C4 vs. C5 positions (controlled by catalyst choice and reaction time) .

- Steric effects : Bulky substituents (e.g., 2-methyl groups) hinder reaction efficiency, necessitating solvent optimization (e.g., DMF vs. THF) .

- Validation : Use ¹⁹F NMR to quantify product ratios and GC-MS to detect side products .

Q. What mechanistic insights explain the reactivity of fluorinated indanones in ring-expansion reactions?

Q. How to address low yields in aldol condensation reactions for indanone derivatives?

- Acid catalysis : p-TsOH improves enolate formation efficiency compared to HCl .

- Solvent polarity : Higher polarity solvents (e.g., acetic acid) stabilize transition states but may reduce yields due to side reactions; screen alternatives like toluene/DMSO .

- Temperature control : Reactions at 60–80°C balance kinetics and thermal decomposition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.